3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

Beschreibung

BenchChem offers high-quality 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

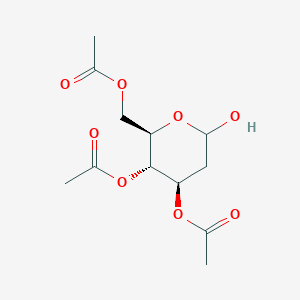

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R)-3,4-diacetyloxy-6-hydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O8/c1-6(13)17-5-10-12(19-8(3)15)9(18-7(2)14)4-11(16)20-10/h9-12,16H,4-5H2,1-3H3/t9-,10-,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMOFVGDOWGPPD-QFEGIVONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(CC(O1)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471851 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69503-94-2 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to Structure Elucidation: 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

Abstract

This comprehensive technical guide details the systematic process for the complete structure elucidation of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It provides an in-depth rationale for the selection and sequencing of analytical techniques, emphasizing a self-validating workflow that ensures the highest degree of scientific integrity. By integrating High-Resolution Mass Spectrometry (HRMS) with a suite of advanced 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, we present a robust strategy to unambiguously determine the compound's molecular formula, atomic connectivity, and stereochemistry. Each protocol is detailed with step-by-step instructions, and key analytical steps are visualized through diagrams to enhance comprehension.

Introduction: The Significance of 2-Deoxy Sugars

Carbohydrates are fundamental to a vast array of biological processes. Among them, 2-deoxy sugars represent a critical subclass, distinguished by the substitution of the hydroxyl group at the C-2 position with a hydrogen atom. This seemingly minor modification imparts significant changes in chemical reactivity and biological function, making them key components in natural products, including antibiotics, and vital intermediates in medicinal chemistry. The structure of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose, with its specific pattern of acetylation, presents a classic yet non-trivial challenge in structural chemistry. Accurate and unambiguous elucidation of its structure is paramount for its use in synthesis, biological assays, and as a reference standard. This guide provides the strategic framework and detailed methodologies to achieve this with confidence.

The Analytical Workflow: A Multi-Pillar Strategy

The structural elucidation of a complex molecule is not a linear process but an integrated workflow where each piece of data validates the others. Our strategy relies on a synergistic combination of mass spectrometry and NMR spectroscopy.

Caption: Strategic workflow for structure elucidation.

Prerequisite: Synthesis and Sample Purity

While this guide focuses on elucidation, the quality of the starting material is non-negotiable. The target molecule is often synthesized from a suitable precursor, such as N-acetylglucosamine, through a series of reactions including deacetylation and selective acetylation.[1][2]

Crucial Insight: Impurities, including regioisomers or anomers, can severely complicate spectral analysis. Purification via column chromatography is essential to ensure a sample purity of >95% before proceeding with any analytical measurements.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

The first step in any structural analysis is to determine the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Causality: Unlike low-resolution MS, HRMS can distinguish between ions with very similar nominal masses (e.g., C=O vs. CH₂-N), which is critical for confirming the presence of the expected atoms.

Experimental Protocol: HRMS

-

Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

-

Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 100-500).

-

Analysis: Compare the measured exact mass of the most abundant ion (e.g., [M+Na]⁺) with the theoretical mass calculated for the expected formula, C₁₂H₁₈O₈Na. The mass difference should be less than 5 ppm.

Expected Result for C₁₂H₁₈O₈:

-

Molecular Weight: 290.27 g/mol [3]

-

Theoretical [M+Na]⁺: 313.0900 Da

-

HRMS Observation: A measured m/z value within ±0.0016 Da of the theoretical value confirms the molecular formula.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed covalent structure of organic molecules in solution.[4] The combination of 1D and 2D NMR experiments provides a complete picture of the atomic framework and stereochemistry.

1D NMR: The Initial Blueprint (¹H and ¹³C NMR)

The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra provide the first detailed look at the molecular structure.

¹H NMR - Unveiling the Protons

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling (J-coupling).[5]

-

Acetyl Protons: Expect three sharp singlets, each integrating to 3H, in the region of δ 1.9–2.2 ppm. These are characteristic of the methyl protons of O-acetyl groups.

-

Ring Protons: The seven protons on the pyranose ring (H-1 to H-6) will appear in the more crowded region of δ 3.5–5.5 ppm.[5] The anomeric proton (H-1) is typically the most downfield of this group.

-

2-Deoxy Protons: The key feature is the absence of a proton signal coupled to a hydroxyl group at the C-2 position. Instead, two protons (H-2eq and H-2ax) will be present, typically showing complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR - Mapping the Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon atoms.

-

Carbonyl Carbons: Three signals in the δ 169–171 ppm region correspond to the carbonyl carbons of the acetyl groups.

-

Anomeric Carbon (C-1): A signal in the δ 90–100 ppm region is characteristic of the anomeric carbon.

-

Ring Carbons: Carbons bearing acetyl groups (C-3, C-4, C-6) will be shifted downfield compared to unsubstituted carbons. The C-2 deoxy methylene carbon will appear at a significantly higher field (upfield), typically around δ 30-40 ppm, which is a hallmark of a 2-deoxy sugar.

-

Acetyl Methyl Carbons: Three signals around δ 20–21 ppm correspond to the methyl carbons of the acetyl groups.

2D NMR: Connecting the Dots

While 1D NMR provides the parts list, 2D NMR experiments assemble the puzzle by revealing correlations between nuclei.[6]

COSY (Correlation Spectroscopy): Tracing the Proton Network

The COSY experiment identifies protons that are coupled to each other, typically through three bonds (³JHH). This is indispensable for tracing the connectivity of the entire pyranose ring spin system.[5][6]

Caption: Expected ¹H-¹H COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[5] This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals from the COSY spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Final Connections

The HMBC experiment is crucial as it reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[7] This experiment provides the definitive evidence for placing the O-acetyl groups.

Causality: By observing a correlation from a ring proton (e.g., H-3) to a carbonyl carbon (C=O) of an acetyl group, we can irrefutably confirm that the acetyl group is attached to the oxygen at C-3.

Caption: Key HMBC correlations for acetyl group placement.

Data Synthesis and Stereochemistry

By integrating all the NMR data, a complete assignment of all proton and carbon signals can be achieved.

Table 1: Representative NMR Data Summary

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations (Key) |

| 1 | ~91.5 | ~5.10 | dd | 9.5, 2.0 | H-2ax, H-2eq | C-2, C-3, C-5 |

| 2 | ~34.0 | ~2.25 (ax) | ddd | 13.0, 9.5, 5.0 | H-1, H-2eq, H-3 | C-1, C-3, C-4 |

| ~1.65 (eq) | ddd | 13.0, 5.0, 2.0 | H-1, H-2ax, H-3 | C-1, C-3 | ||

| 3 | ~69.5 | ~5.20 | t | 9.5 | H-2ax, H-4 | C-2, C-4, C-5, C=O |

| 4 | ~68.5 | ~5.05 | t | 9.5 | H-3, H-5 | C-3, C-5, C-6, C=O |

| 5 | ~71.5 | ~3.75 | m | - | H-4, H-6a, H-6b | C-1, C-3, C-4, C-6 |

| 6a | ~62.0 | ~4.25 | dd | 12.0, 5.0 | H-5, H-6b | C-4, C-5, C=O |

| 6b | ~4.10 | dd | 12.0, 2.5 | H-5, H-6a | C-4, C-5 | |

| Ac-CH₃ | ~20.8 | ~2.0-2.1 | s (3x) | - | - | C=O |

| Ac-C=O | ~170.0 | - | - | - | - | - |

(Note: Chemical shifts (δ) and coupling constants (J) are approximate and can vary based on solvent and experimental conditions.)

Determining Stereochemistry via Coupling Constants

The magnitude of the vicinal proton-proton coupling constants (³JHH) provides critical information about the dihedral angles between protons, as described by the Karplus equation.[8][9]

-

Anomeric Configuration: A large coupling constant for J(H1, H2ax) of ~9.5 Hz is indicative of a trans-diaxial relationship, confirming the β-anomer.

-

Ring Conformation: Large J-values (~9.5 Hz) between H-3/H-4 and H-4/H-5 indicate axial-axial relationships, confirming that H-1, H-3, H-4, and H-5 are all in axial positions. This is consistent with the stable ⁴C₁ chair conformation of a D-glucopyranose ring.

Conclusion

The structural elucidation of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is a paradigmatic example of modern analytical chemistry. By employing a logical, self-validating workflow that begins with HRMS to establish the molecular formula and proceeds through a comprehensive suite of 1D and 2D NMR experiments, an unambiguous structural assignment is achievable. The COSY experiment maps the proton framework, HSQC links protons to their attached carbons, and crucial HMBC correlations definitively place the acetyl functional groups. Finally, an analysis of coupling constants confirms the relative stereochemistry and the dominant ring conformation. This integrated approach ensures the highest level of confidence in the final structure, a critical requirement for any downstream application in research and development.

References

- Widmalm, G. (2013). Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. Stockholm University.

- Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [URL: https://citeseerx.ist.psu.edu/document?repid=rep1&type=pdf&doi=f9467d3e023f03b223403d1581452140a7a3794d]

- Horton, D. (1966). 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. Organic Syntheses, 46, 1. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0001]

- Angyal, S. J., & Pickles, V. A. (1972). Conformations of Acylated Aldohexopyranoses. ¹H N.m.r. Study. Australian Journal of Chemistry, 25(8), 1695-1710.

- Berman, E., & Perlin, A. S. (1980). A solution NMR approach to determine the chemical structures of carbohydrates using the hydroxyl groups as starting points. Canadian Journal of Chemistry, 58(15), 1544-1550.

- The Royal Society of Chemistry. (2020). Supplementary Information: Synthesis of rare earth metals doped upconversion nanoparticles coated with D-glucose or 2-deoxy-D-glucose. [URL: https://www.rsc.

- Speciale, I., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Carbohydrate Polymers, 277, 118885. [URL: https://iris.unina.

- Sárossy, Z., Plackett, D., & Egsgaard, H. (2012). Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides. Analytical and Bioanalytical Chemistry, 403(7), 1923–1930. [URL: https://pubmed.ncbi.nlm.nih.gov/22538780/]

- Harvey, D. J. (2006). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. Mass Spectrometry Reviews, 25(4), 595-662. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7163489/]

- Roseman, S., & Ludowieg, J. (1954). 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. Journal of the American Chemical Society, 76(11), 301-302.

- Science.gov. (n.d.). NMR HSQC HMBC: Topics by Science.gov. Retrieved from [URL: https://www.science.gov/topicpages/n/nmr+hsqc+hmbc]

- PubChem. (n.d.). 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11748278]

- Stenutz, R., Carmichael, I., Widmalm, G., & Serianni, A. S. (2009). Developments in the Karplus Equation as They Relate to the NMR Coupling Constants of Carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry, 63, 41-151. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4907936/]

- Wikipedia. (n.d.). Karplus equation. [URL: https://en.wikipedia.

- Ardá, A., & Jiménez-Barbero, J. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17957–17975. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b02136]

Sources

- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | C12H18O8 | CID 11748278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. iris.unina.it [iris.unina.it]

- 7. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Karplus equation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose, a pivotal intermediate in carbohydrate chemistry and drug discovery. As a Senior Application Scientist, the aim of this document is to synthesize empirical data with field-proven insights, offering a robust resource for researchers navigating the synthesis and application of this versatile molecule. The strategic placement of acetyl groups not only enhances the compound's stability and solubility in organic solvents but also modulates its reactivity, making it a valuable building block for complex glycosides and nucleoside analogues.[1] This guide delves into the causality behind its characteristic properties and provides a framework for its effective utilization in a laboratory setting.

Section 1: Core Molecular Attributes and Physicochemical Properties

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is a derivative of 2-deoxy-D-glucose, a naturally occurring monosaccharide. The acetylation of the hydroxyl groups at positions 3, 4, and 6 significantly alters its physical properties, rendering it more amenable to organic synthesis.

Molecular Structure and Identity

The fundamental identity of this compound is established by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations.

The structure of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is depicted below. The absence of a hydroxyl group at the C-2 position is a defining feature of this deoxy sugar, influencing its conformational flexibility and reactivity.[4] The acetyl groups serve as protecting groups, preventing unwanted reactions at the corresponding hydroxyls during synthesis.[1]

Caption: 2D representation of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose.

Tabulated Physicochemical Data

The physical properties of a compound are critical for its handling, purification, and characterization. The table below summarizes the key physicochemical data for 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 104-108 °C | [1][3] |

| Optical Rotation | [α]²⁰/D = +69° to +74° (c=1 in MeOH) | [1][3] |

| Solubility | Soluble in DMSO, Methanol, DMF, DCM, EtOAc. Insoluble in water. |

Section 2: Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the anomeric proton, the protons on the pyranose ring, and the methyl protons of the acetyl groups. The absence of a signal for a proton at the C-2 position, coupled with the characteristic splitting patterns of the C-1 and C-3 protons, would confirm the 2-deoxy nature of the sugar. The integral of the acetyl methyl protons (around 2.0-2.2 ppm) should correspond to nine protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The C-2 carbon will appear at a significantly higher field (lower ppm) compared to its hydroxylated or acetylated counterpart in other glucose derivatives. The carbonyl carbons of the acetyl groups will resonate at the downfield end of the spectrum (around 170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is expected to exhibit strong absorption bands characteristic of:

-

C=O stretching from the acetyl groups, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching from the ester and ether linkages, in the fingerprint region between 1000 and 1300 cm⁻¹.

-

C-H stretching from the alkyl groups, just below 3000 cm⁻¹.

-

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the successful acetylation of the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula (C₁₂H₁₈O₈) by providing a highly accurate mass measurement. Fragmentation patterns would likely show the sequential loss of acetyl groups.

Section 3: Experimental Protocols for Physicochemical Characterization

To ensure the identity and purity of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose, a series of standardized analytical procedures should be followed. The following protocols are designed to be self-validating, providing a clear and reproducible methodology.

Workflow for Compound Verification

Caption: A logical workflow for the comprehensive characterization of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose.

Step-by-Step Methodologies

3.2.1. Melting Point Determination

-

Apparatus: Calibrated melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded. A sharp melting range is indicative of high purity.

3.2.2. Optical Rotation Measurement

-

Apparatus: A calibrated polarimeter.

-

Sample Preparation: A solution of the compound is prepared by accurately weighing a known amount of the substance and dissolving it in a specific volume of a suitable solvent (e.g., methanol, c=1).

-

Procedure: The polarimeter cell is filled with the solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the angle of rotation is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

3.2.3. NMR Sample Preparation

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for acetylated sugars.

-

Procedure: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of the deuterated solvent in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is then capped and inverted several times to ensure a homogeneous solution.

Section 4: Stability, Reactivity, and Handling

Chemical Stability and Reactivity

The acetyl groups in 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose provide a degree of stability by protecting the hydroxyl functionalities.[1] However, these ester linkages are susceptible to hydrolysis under both acidic and basic conditions. The reactivity of acetylated sugars is a well-studied area; the acetyl groups can be selectively removed under controlled conditions, which is a key strategy in multi-step oligosaccharide synthesis.[5] The absence of a substituent at the 2-position influences the reactivity of the anomeric center, a critical consideration in glycosylation reactions.[4]

Storage and Handling

-

Storage: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures are typically between 2-8 °C.

-

Handling: Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. While a specific safety data sheet (SDS) for this compound was not found, the SDS for the related compound, 1,2,3,4,6-Penta-O-acetyl-α-D-glucopyranose, indicates that it may cause an allergic skin reaction. Therefore, care should be taken to avoid skin contact and inhalation of dust.

Section 5: Applications in Research and Development

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is a valuable intermediate in several areas of chemical and biomedical research:

-

Synthesis of Nucleosides: It serves as a key building block in the synthesis of modified nucleosides, which are investigated for their potential as antiviral and anticancer agents.[1]

-

Carbohydrate Chemistry: The compound is widely used in the synthesis of complex oligosaccharides and glycoconjugates.[1] The strategic use of the acetyl protecting groups allows for regioselective reactions at other positions of the sugar ring.

-

Drug Delivery: Its derivatives are being explored for their potential use in drug delivery systems to enhance the bioavailability and stability of therapeutic agents.[1]

References

-

Chem-Impex International. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. [Link]

-

PubChem. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. [Link]

-

PubChem. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. [Link]

-

Carbohydrate Chemistry. Decoding the Reactivity of Deoxy Sugars: Exploring Their Superiority Compared to Parent Sugars. [Link]

-

Fulcrum Pharma. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. [Link]

-

Chem-Impex. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. [Link]

-

ACS Publications. Stereoselective Approaches to β-Linked 2-Deoxy Sugars. [Link]

-

PubMed. Improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose. [Link]

-

ResearchGate. Per‐O‐acetylated monosaccharides versus free monosaccharides. [Link]

-

HELDA - University of Helsinki. A new look at acid catalyzed deacetylation of carbohydrates : A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. [Link]

Sources

A Technical Guide to 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose (CAS 69503-94-2): A Keystone Intermediate in Modern Glycoscience

Executive Summary

This guide provides an in-depth technical overview of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose, a pivotal monosaccharide derivative in carbohydrate chemistry. The absence of a substituent at the C-2 position presents unique challenges and opportunities in glycosylation, making this compound a critical building block for the synthesis of 2-deoxyglycosides. These structures are integral components of numerous biologically active natural products, including antibiotics, antiviral agents, and anticancer drugs.[1][2] This document details the compound's physicochemical properties, outlines common synthetic and purification strategies, and provides protocols for its characterization. Furthermore, it delves into the compound's reactivity, its role as a glycosyl donor, and its significant applications in drug discovery and development, offering a comprehensive resource for researchers and scientists in the field.

Introduction: The Challenge and Utility of a 2-Deoxy Sugar

The stereoselective synthesis of 2-deoxyglycosides is a formidable challenge in carbohydrate chemistry.[1] Unlike conventional glycosylations, the absence of a C-2 hydroxyl or acyl group removes the possibility of neighboring group participation—a primary mechanism for controlling the stereochemical outcome at the anomeric center (C-1).[3] This often leads to mixtures of α and β anomers, complicating synthetic pathways.[4]

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose emerges as a crucial precursor for navigating this challenge. It is a partially protected sugar where the hydroxyl groups at C-3, C-4, and C-6 are masked by acetyl groups. These protecting groups serve multiple functions:

-

Enhanced Solubility and Stability : The acetyl groups render the molecule more soluble in common organic solvents and protect the hydroxyl functionalities from undesired side reactions.[2]

-

Electronic Influence : As electron-withdrawing groups, the acetyl esters "disarm" the pyranose ring, modulating the reactivity of the corresponding glycosyl donor and influencing the stability of the key oxocarbenium ion intermediate formed during glycosylation.[5][6]

-

Synthetic Handle : The free anomeric hydroxyl group provides a reactive site for activation, allowing the molecule to be converted into a variety of glycosyl donors (e.g., halides, trichloroacetimidates) for coupling with acceptors.[2][4]

This guide will explore how these features make 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose an indispensable tool for accessing complex and biologically significant 2-deoxyglycosides.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical properties is essential for its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 69503-94-2 | [2][7][8][9] |

| Molecular Formula | C₁₂H₁₈O₈ | [2][7] |

| Molecular Weight | 290.27 g/mol | [2][7][8] |

| Appearance | White to off-white crystalline powder | [2][10] |

| Melting Point | 104-108 °C | [2][9] |

| Optical Rotation | [α]²⁰/D = +69 to +74° (c=1 in MeOH) | [2] |

| Synonyms | 2-Deoxy-D-glucopyranose 3,4,6-triacetate | [2][7] |

Storage and Safety:

-

Storage: Store at 2-8 °C in a well-sealed container to prevent moisture absorption.[2] Some suppliers recommend storage at <-15°C for long-term stability.[8]

-

Safety: The compound is not considered hazardous under standard regulations but should be handled in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid dust inhalation and contact with skin and eyes.[10][11] It is incompatible with strong oxidizing agents.[10]

Synthesis and Purification Workflow

The synthesis of 2-deoxy sugars like 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose often begins with readily available glycals. A common precursor is 3,4,6-tri-O-acetyl-D-glucal, which already contains the required acetyl protecting groups and the deoxy functionality at C-2. The key transformation is the controlled addition across the double bond to install a hydroxyl group at the anomeric position.

Protocol 4.1: Illustrative Synthesis from a Glycal Precursor

Causality: This protocol illustrates a common strategy. The glycal's double bond is first epoxidized. The resulting strained epoxide is then opened by a nucleophile (in this case, water), which attacks the anomeric carbon to yield the desired product with a free anomeric hydroxyl group.[1]

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal

-

Dichloromethane (DCM), anhydrous

-

Dimethyldioxirane (DMDO) solution in acetone, or meta-chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (EtOAc) for elution

Procedure:

-

Dissolve 3,4,6-tri-O-acetyl-D-glucal in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

-

Slowly add a solution of DMDO in acetone (or m-CPBA) dropwise to the stirred solution. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting glycal is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for quality control.

5.1 NMR Spectroscopy Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl groups (singlets, ~2.0-2.2 ppm), the ring protons (multiplets, ~3.5-5.5 ppm), and the distinct anomeric proton (a doublet or multiplet whose chemical shift and coupling constant are diagnostic of the α/β anomer ratio).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of 12 carbons, with signals corresponding to the acetyl methyls (~21 ppm), acetyl carbonyls (~170 ppm), and the six pyranose ring carbons, including the anomeric carbon (~90-100 ppm).

5.2 Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For C₁₂H₁₈O₈, the expected exact mass for the [M+Na]⁺ adduct would be approximately 313.0894 Da.

5.3 Optical Rotation Measurement of the specific rotation provides confirmation of the compound's enantiomeric purity and is compared against literature values.[2]

Protocol 5.1: Sample Preparation for NMR Analysis

Procedure:

-

Accurately weigh 5-10 mg of the purified, dry product.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to assign all signals and confirm the structure.

Reactivity and Application in Stereoselective Glycosylation

The primary utility of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is as a precursor to a glycosyl donor for the synthesis of 2-deoxyglycosides.[2] The process involves two key steps: activation of the anomeric center and the subsequent glycosylation reaction.

6.1 Activation to a Glycosyl Donor The anomeric hydroxyl group is a poor leaving group and must be converted into a more reactive species. Common methods include conversion to:

-

Glycosyl Halides: Using reagents like HBr in acetic acid to form the highly reactive glycosyl bromide.[1][4]

-

Trichloroacetimidates: Reacting the hemiacetal with trichloroacetonitrile in the presence of a base like DBU.

-

Thio-glycosides: Conversion to a thiophenyl or thioethyl glycoside.

6.2 The Glycosylation Reaction Once activated, the glycosyl donor is reacted with a nucleophilic acceptor (typically an alcohol, R-OH) in the presence of a promoter (e.g., a Lewis acid like TMSOTf for imidates, or a silver salt for halides).[4] The reaction proceeds through a transient oxocarbenium ion intermediate. The lack of a C-2 participating group means the acceptor can attack from either the top (β) or bottom (α) face, making stereocontrol the central challenge.[12] Reaction conditions, solvent, and temperature must be carefully optimized to favor the desired anomer.

Protocol 6.1: General Glycosylation using a Glycosyl Bromide Donor

Causality: This protocol uses a Koenigs-Knorr type reaction. The silver salt promoter coordinates to the bromide, facilitating its departure and generating the electrophilic oxocarbenium ion. The acceptor alcohol then attacks this intermediate to form the glycosidic bond.[1][4]

Materials:

-

3,4,6-Tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide (prepared from the title compound)

-

Alcohol acceptor (e.g., Methanol, a complex alcohol)

-

Anhydrous solvent (e.g., DCM or Toluene)

-

Silver triflate (AgOTf) or other silver salt promoter

-

Molecular sieves (4Å), activated

-

Tetrabutylammonium bromide (optional, for some variants)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the alcohol acceptor, anhydrous solvent, and activated molecular sieves. Stir the mixture for 30 minutes at room temperature.

-

Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).

-

In a separate flask, dissolve the glycosyl bromide donor in the anhydrous solvent.

-

Add the promoter (e.g., Silver triflate) to the acceptor mixture.

-

Slowly add the solution of the glycosyl donor to the acceptor mixture via cannula or syringe.

-

Allow the reaction to stir while monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding a base (e.g., triethylamine or pyridine).

-

Filter the reaction mixture through a pad of Celite to remove solids, washing with the reaction solvent.

-

Concentrate the filtrate and purify the residue by silica gel column chromatography to separate the anomeric products.

Applications in Drug Discovery and Chemical Biology

The 2-deoxy sugar motif is a common feature in many natural products with significant therapeutic properties. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is therefore a valuable starting material in several areas of drug discovery.

-

Synthesis of Nucleosides: It serves as a key intermediate in the synthesis of 2'-deoxynucleoside analogues, which are foundational to the development of antiviral and anticancer drugs.[2]

-

Antibiotic Synthesis: Many potent antibiotics, such as the enediyne class, contain 2-deoxy sugar moieties that are crucial for their DNA-cleaving activity. This building block facilitates the synthesis of these complex structures.

-

Drug Delivery Systems: The compound can be used to synthesize glycosylated drug carriers, which can improve the stability, solubility, and targeted delivery of therapeutic agents.[2]

-

Enzyme Studies: It is used to create modified sugars that can act as substrates or inhibitors for enzymes involved in carbohydrate metabolism, providing insights into cellular processes and disease mechanisms.[2]

Conclusion

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is more than just a protected sugar; it is a strategic building block that enables chemists to tackle the synthesis of challenging 2-deoxyglycosides. Its well-defined structure, the dual role of its acetyl protecting groups, and its reactivity at the anomeric center make it a versatile and highly valuable compound. For researchers in drug discovery and chemical biology, mastery of its chemistry opens the door to the synthesis of a wide range of biologically active molecules, from novel therapeutics to sophisticated biochemical probes.

References

-

Song, Y., et al. (2022). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of 2-Deoxyglycosides. ResearchGate. Available at: [Link]

-

Ye, Y., et al. (2023). Stereoselective Synthesis of 2-Deoxy Glycosides via Iron Catalysis. ACS Publications. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of 2-deoxy β-glycosides via anomeric O-alkylation. ResearchGate. Available at: [Link]

-

Chem-Impex. (n.d.). 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. Chem-Impex International. Available at: [Link]

-

Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews. Available at: [Link]

-

PubChem. (n.d.). 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. National Center for Biotechnology Information. Available at: [Link]

-

Various Authors. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. Available at: [Link]

-

He, W., et al. (2018). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. Available at: [Link]

-

Fulcrum Pharma. (n.d.). 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. Fulcrum Pharma. Available at: [Link]

-

Fraser-Reid, B., et al. (2003). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?. The Journal of Organic Chemistry. Available at: [Link]

-

ChemWhat. (n.d.). 3,4,6-TRI-O-ACETYL-2-DEOXY-D-GLUCOPYRANOSE CAS#: 69503-94-2. ChemWhat. Available at: [Link]

-

Boltje, T. J., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

Prof. Stick. (2020). Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. m.youtube.com [m.youtube.com]

- 7. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | C12H18O8 | CID 11748278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose | 69503-94-2 | MT07035 [biosynth.com]

- 9. chemwhat.com [chemwhat.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 2-deoxy-D-glucopyranose 3,4,6-triacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-deoxy-D-glucopyranose 3,4,6-triacetate is a protected monosaccharide derivative of significant interest in carbohydrate chemistry and drug development. As an intermediate in the synthesis of various biologically active molecules, including nucleoside analogues and complex oligosaccharides, a thorough understanding of its structural and spectroscopic properties is paramount. This guide provides a detailed analysis of the spectroscopic data for 2-deoxy-D-glucopyranose 3,4,6-triacetate (CAS No: 69503-94-2, Molecular Formula: C₁₂H₁₈O₈, Molecular Weight: 290.27 g/mol ), offering insights into its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.[1]

The strategic placement of acetyl protecting groups at the C-3, C-4, and C-6 positions enhances the solubility of the molecule in organic solvents and allows for selective chemical modifications at the anomeric center and the unprotected C-1 hydroxyl group. The absence of the hydroxyl group at the C-2 position is a key structural feature that influences its chemical reactivity and biological activity.

Molecular Structure and Numbering

The structural integrity and purity of 2-deoxy-D-glucopyranose 3,4,6-triacetate are critical for its successful application in multi-step syntheses. Spectroscopic techniques provide the necessary tools to confirm its identity and purity.

Caption: Chemical structure of 2-deoxy-D-glucopyranose 3,4,6-triacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-deoxy-D-glucopyranose 3,4,6-triacetate in a suitable deuterated solvent (e.g., CDCl₃) would exhibit characteristic signals for the pyranose ring protons and the acetyl group protons. The absence of a proton signal attached to C-2 and the presence of two geminal protons at this position are key indicators of the 2-deoxy nature of the sugar.

Expected ¹H NMR Data (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~5.3 (α), ~4.7 (β) | dd | J(H1, H2a), J(H1, H2b) |

| H-2a | ~1.6-1.8 | m | |

| H-2b | ~2.2-2.4 | m | |

| H-3 | ~5.1 | t | J(H3, H2a), J(H3, H2b), J(H3, H4) |

| H-4 | ~5.0 | t | J(H4, H3), J(H4, H5) |

| H-5 | ~3.9 | m | |

| H-6a | ~4.2 | dd | J(H6a, H6b), J(H6a, H5) |

| H-6b | ~4.1 | dd | J(H6b, H6a), J(H6b, H5) |

| CH₃ (Ac) | ~2.0-2.1 | 3 x s |

Note: This is a predicted spectrum based on known chemical shifts for similar acetylated 2-deoxy sugars. Actual values may vary depending on the solvent and experimental conditions.

Interpretation:

-

Anomeric Proton (H-1): The chemical shift and coupling constants of the anomeric proton are diagnostic of the α or β configuration. The α-anomer typically resonates at a lower field than the β-anomer.

-

Deoxy Protons (H-2a, H-2b): The methylene protons at the C-2 position will appear as complex multiplets due to geminal and vicinal couplings.

-

Acetyl Protons: The three acetyl groups will each give rise to a sharp singlet, integrating to three protons each, in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~91 (α), ~97 (β) |

| C-2 | ~35-40 |

| C-3 | ~70-75 |

| C-4 | ~68-72 |

| C-5 | ~70-74 |

| C-6 | ~62-65 |

| C=O (Ac) | ~170 |

| CH₃ (Ac) | ~21 |

Note: This is a predicted spectrum based on known chemical shifts for similar acetylated 2-deoxy sugars. Actual values may vary.

Interpretation:

-

Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is a reliable indicator of the anomeric configuration.

-

Deoxy Carbon (C-2): The C-2 carbon will appear at a significantly higher field compared to its hydroxylated counterpart.

-

Carbonyl and Methyl Carbons: The carbonyl carbons of the acetyl groups will resonate at a low field, while the methyl carbons will appear at a high field.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used. For complex spectra, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrometry Data:

For 2-deoxy-D-glucopyranose 3,4,6-triacetate (C₁₂H₁₈O₈, MW = 290.27), the mass spectrum would be expected to show a molecular ion peak or a pseudo-molecular ion peak depending on the ionization technique used.

-

Electrospray Ionization (ESI): In positive ion mode, a prominent peak for the sodium adduct [M+Na]⁺ at m/z 313.09 would be expected.

-

Electron Ionization (EI): The molecular ion peak [M]⁺ at m/z 290 may be observed, although it might be weak due to facile fragmentation.

Fragmentation Pathway:

The fragmentation of acetylated sugars is well-documented and typically involves the loss of acetyl groups and cross-ring cleavages.

Caption: A simplified proposed fragmentation pathway for [M+Na]⁺ of 2-deoxy-D-glucopyranose 3,4,6-triacetate.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). For MALDI-MS, co-crystallize the sample with a suitable matrix.

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization source (e.g., ESI, MALDI). Acquire the mass spectrum in the desired mass range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3500-3200 | Broad |

| C-H (alkane) | 2950-2850 | Medium |

| C=O (ester) | 1750-1735 | Strong |

| C-O (ester) | 1250-1200 | Strong |

| C-O (ether, pyranose ring) | 1150-1050 | Strong |

Interpretation:

-

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ will confirm the presence of the free hydroxyl group at the anomeric position.

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the carbonyl group of the acetyl esters.

-

C-O Stretches: Strong absorptions in the fingerprint region (1300-1000 cm⁻¹) will correspond to the C-O stretching vibrations of the esters and the pyranose ring ethers.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate, or in a suitable solvent.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a comprehensive and complementary approach to the structural characterization of 2-deoxy-D-glucopyranose 3,4,6-triacetate. The data presented in this guide, including predicted spectral features and experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and glycobiology, enabling confident identification and quality control of this important carbohydrate intermediate.

References

-

Chem-Impex. (n.d.). 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important carbohydrate derivative through detailed spectral interpretation. We will explore the underlying principles that govern the chemical shifts and coupling constants, offering insights into the conformational analysis of the pyranose ring.

Introduction: The Significance of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose

3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is a partially protected derivative of 2-deoxy-D-glucose, a glucose analog where the hydroxyl group at the C2 position is replaced by a hydrogen. This modification has profound implications for its biological activity, most notably its ability to inhibit glycolysis. The acetyl protecting groups at the C3, C4, and C6 positions render the molecule more lipophilic and serve as valuable intermediates in the synthesis of various biologically active compounds, including glycosylated natural products and pharmaceuticals.

The analysis of the ¹H NMR spectrum is fundamental to confirming the structure and purity of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. In solution, this compound exists as an equilibrium mixture of two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). The ¹H NMR spectrum, therefore, presents a superposition of signals from both anomers, necessitating a careful and detailed assignment of each resonance.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose is characterized by distinct regions corresponding to the pyranose ring protons, the methylene protons at C2, and the methyl protons of the acetyl groups. The chemical shifts of the ring protons are influenced by the electronegativity of the neighboring oxygen atoms and the presence of the electron-withdrawing acetyl groups.[1] The coupling constants between adjacent protons provide critical information about their dihedral angles, which in turn defines the conformation of the pyranose ring.

In a deuterated solvent such as chloroform (CDCl₃), the spectrum will typically show signals for both the α and β anomers. The anomeric proton (H1) is the most downfield of the ring protons due to its unique chemical environment, being attached to a carbon bonded to two oxygen atoms.[2] The distinction between the α and β anomers is most readily made by examining the coupling constant between H1 and the protons at C2 (J₁‚₂).

The Anomeric Protons (H1): A Window into Stereochemistry

-

β-anomer: The anomeric proton (H1) is in an axial orientation, leading to a large diaxial coupling with the axial proton at C2. This results in a doublet of doublets with a characteristic large coupling constant (J₁‚₂ₐₓ ≈ 8-10 Hz).

-

α-anomer: The anomeric proton (H1) is in an equatorial orientation, resulting in a smaller equatorial-axial coupling with the axial proton at C2 (J₁‚₂ₐₓ ≈ 3-4 Hz).

The chemical shift of the anomeric proton in the α-anomer is typically found further downfield compared to the β-anomer.

The Methylene Protons at C2 (H2ₐₓ and H2ₑq)

The absence of a hydroxyl group at C2 simplifies this region of the spectrum, which shows two distinct signals for the axial and equatorial protons. These protons exhibit both geminal coupling to each other and vicinal coupling to H1 and H3.

The Ring Protons (H3, H4, H5)

The protons at C3, C4, and H5 are all in axial positions in the stable ⁴C₁ chair conformation. Their signals appear as complex multiplets due to multiple vicinal couplings. The presence of the acetyl groups at C3 and C4 deshields the attached protons, shifting their resonances downfield compared to the unsubstituted 2-deoxy-D-glucopyranose.

The Protons at C6 (H6a and H6b)

The two diastereotopic protons at C6, along with H5, form a complex spin system. Their chemical shifts are influenced by the acetyl group at C6.

The Acetyl Group Protons

The methyl protons of the three acetyl groups give rise to sharp singlet peaks in the upfield region of the spectrum, typically between δ 2.0 and 2.2 ppm.[3]

Expected ¹H NMR Spectral Data

The following tables summarize the anticipated chemical shifts and coupling constants for the α and β anomers of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose in CDCl₃. These values are based on established principles of carbohydrate NMR and data from closely related structures.

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | α-Anomer | β-Anomer |

| H1 | ~5.3-5.5 | ~4.7-4.9 |

| H2ₐₓ | ~1.8-2.0 | ~1.9-2.1 |

| H2ₑq | ~2.2-2.4 | ~2.3-2.5 |

| H3 | ~5.0-5.2 | ~5.1-5.3 |

| H4 | ~4.9-5.1 | ~5.0-5.2 |

| H5 | ~3.9-4.1 | ~3.7-3.9 |

| H6a | ~4.2-4.4 | ~4.1-4.3 |

| H6b | ~4.0-4.2 | ~4.0-4.2 |

| CH₃ (Ac) | ~2.0-2.2 (9H, s) | ~2.0-2.2 (9H, s) |

Table 2: Expected ¹H-¹H Coupling Constants (J, Hz)

| Coupling | α-Anomer | β-Anomer |

| J₁‚₂ₐₓ | ~3-4 | ~8-10 |

| J₁‚₂ₑq | ~1-2 | <1 |

| J₂ₐₓ‚₂ₑq | ~12-14 | ~12-14 |

| J₂ₐₓ‚₃ | ~10-12 | ~10-12 |

| J₂ₑq‚₃ | ~4-5 | ~4-5 |

| J₃‚₄ | ~9-10 | ~9-10 |

| J₄‚₅ | ~9-10 | ~9-10 |

Experimental Protocol for ¹H NMR Acquisition

A detailed and validated protocol is essential for obtaining a high-quality ¹H NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve good resolution and lineshape, using the TMS signal as a reference.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: A sweep width of approximately 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: At least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Perform peak picking to determine the precise chemical shifts and coupling constants.

-

Visualization of Key Structural Features

The following diagrams illustrate the structure and conformational aspects of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose that are critical for interpreting its ¹H NMR spectrum.

Caption: Chemical structures of the α and β anomers of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose.

Caption: Chair conformations of the α and β anomers, highlighting axial and equatorial substituents.

Conclusion: A Powerful Tool for Structural Verification

The ¹H NMR spectrum of 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose provides a wealth of information that is indispensable for its structural characterization. By carefully analyzing the chemical shifts and coupling constants, one can unambiguously identify the signals corresponding to each proton in both the α and β anomers. This detailed spectral interpretation not only confirms the successful synthesis of the target molecule but also provides insights into its conformational preferences in solution. For researchers in drug discovery and development, a thorough understanding of the ¹H NMR spectrum is a critical step in ensuring the quality and purity of this important carbohydrate intermediate.

References

-

Sharma, K. S., et al. (2020). Synthesis of rare earth metals doped upconversion nanoparticles coated with D-glucose or 2-deoxy-D-glucose and their evaluation for diagnosis and therapy in cancer. RSC Advances, 10(34), 20143-20155. [Link]

-

Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. [Link]

-

ResearchGate. (n.d.). 2D 1H/1H COSY NMR spectrum (A) and 2D 1H/13C HSQC NMR spectrum (B) of EPS produced by M. leachii strain PG50 T. [Link]

-

Porter, J., & Miller, G. J. (2025). 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. Molbank, 2025(1), M1981. [Link]

-

Szeja, W., et al. (2009). Differently N-protected 3,4,6-tri-O-acetyl-2-amino-2-deoxy-d-glucopyranosyl chlorides and their application in the synthesis of diosgenyl 2-amino-2-deoxy-β-d-glucopyranoside. Carbohydrate Research, 344(12), 1551-1556. [Link]

-

van der Veen, J. W., et al. (2013). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 78(23), 12093-12101. [Link]

-

PubChem. (n.d.). Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside. [Link]

-

PubChem. (n.d.). 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride. [Link]

-

Welsh, C. F., et al. (2012). 3,4,6-Tri-O-acetyl-1,2-O-[1-(exo-ethoxy)ethylidene]-β-D-mannopyranose 0.11-hydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2941. [Link]

-

Porter, J., & Miller, G. J. (2025). 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. Molbank, 2025(1), M1981. [Link]

-

Kumar, A., & Kumar, R. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(6), 1-28. [Link]

-

Fischer, R., et al. (2012). Improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose. Carbohydrate Research, 357, 65-67. [Link]

-

PubChem. (n.d.). 3,4,6-Tri-O-acetyl-2-deoxy-D-glucopyranose. [Link]

-

ResearchGate. (n.d.). ( A ) COSY, ( B ) TOCSY and ( C ) HSQC spectra, Bruker 400 MHz at 37 o C of D-glucose in 100%. [Link]

-

SpectraBase. (n.d.). 1,2,3,6-TETRA-O-ACETYL-4-O-(3,4,6-TRI-O-ACETYL-2-O-METHYL-ALPHA-D-GLUCOPYRANOSYL)-BETA-D-GLUCOPYRANOSE. [Link]

-

SpectraBase. (n.d.). 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. [Link]

-

Wang, Y., et al. (2022). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules, 27(15), 4983. [Link]

-

Wu, S., et al. (2020). A New Megastigmane Glycoside And Anti-Inflammatory Constituents from the Leaves of Camellia sinensis. Records of Natural Products, 14(6), 441-447. [Link]

Sources

Stability and Storage of Acetylated 2-Deoxy-D-Glucose: A Technical Guide

Introduction

Acetylated derivatives of 2-deoxy-D-glucose (2-DG), such as 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucose, are valuable intermediates in medicinal chemistry and drug development.[1] They serve as prodrugs or key precursors in the synthesis of various therapeutic agents.[2] The stability of these acetylated compounds is paramount to ensure their purity, efficacy, and safety in research and pharmaceutical applications. This guide provides an in-depth analysis of the factors influencing the stability of acetylated 2-deoxy-D-glucose and offers evidence-based recommendations for its optimal storage and handling.

Part 1: Chemical Stability and Degradation Pathways

The primary route of degradation for acetylated 2-deoxy-D-glucose is the hydrolysis of its ester linkages, which results in the removal of acetyl groups and the generation of partially acetylated or fully deacetylated 2-deoxy-D-glucose. This process can be influenced by several factors, including pH, temperature, and the presence of enzymes.

Hydrolytic Instability of Acetyl Esters

The ester bonds in acetylated 2-deoxy-D-glucose are susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the bond. This reaction can be catalyzed by both acids and bases.[3]

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the acetyl group is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylate anion and an alcohol.

Acetyl Group Migration

In addition to hydrolysis, acetyl groups on monosaccharides can undergo intramolecular migration, particularly in solution. This phenomenon has been observed in mono-O-acylated glucose, where the acetyl group can move between different hydroxyl positions on the sugar ring.[4][5] The migration is influenced by pH and the specific regioisomer, with the stability of acyl groups at the primary hydroxyl (C-6) being generally greater than at secondary positions.[5] This potential for isomerization underscores the importance of carefully controlled storage conditions to maintain the specific isomeric purity of the acetylated 2-deoxy-D-glucose derivative.

Enzymatic Degradation

Carbohydrate esterases, a class of enzymes present in various biological systems, can efficiently catalyze the deacetylation of sugars.[6][7] While this is a significant consideration in biological or in-vivo studies, it also highlights a potential source of degradation if the compound comes into contact with enzymatic contaminants during storage or handling.

Diagram of Degradation Pathways

Caption: Primary degradation pathways for acetylated 2-deoxy-D-glucose.

Part 2: Recommended Storage and Handling

To mitigate the degradation pathways discussed above, strict adherence to appropriate storage and handling protocols is essential. Recommendations differ for the solid compound and its solutions.

Solid-State Storage

The solid form of acetylated 2-deoxy-D-glucose is generally more stable than its solutions. However, its stability can be compromised by moisture and elevated temperatures.

-

Temperature: For long-term storage, it is recommended to store the solid compound at -20°C or lower.[8] This minimizes the rates of both hydrolytic and potential solid-state rearrangement reactions.

-

Moisture: Acetylated carbohydrates can be hygroscopic, meaning they can absorb moisture from the atmosphere.[9] Absorbed water can initiate hydrolysis of the acetyl groups. Therefore, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture.

Solution Storage

Solutions of acetylated 2-deoxy-D-glucose are significantly more prone to degradation than the solid material. The choice of solvent and the storage conditions are critical for maintaining the integrity of the compound in solution.

-

Solvent Selection: For short-term storage, anhydrous aprotic solvents are preferred to minimize hydrolysis. If aqueous solutions are necessary, they should be prepared fresh immediately before use.

-

pH: The pH of aqueous solutions should be maintained near neutral (pH 6-7) to minimize both acid- and base-catalyzed hydrolysis. Buffering the solution may be necessary for extended experiments.

-

Temperature: Solutions should be stored at low temperatures to slow the rate of degradation. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or -80°C is advisable. However, it is crucial to consider the stability of the compound to freeze-thaw cycles. It is best practice to aliquot solutions into single-use volumes to avoid repeated freezing and thawing.

| Storage Form | Temperature | Atmosphere/Container | Duration |

| Solid | -20°C or below | Tightly sealed, desiccated, inert atmosphere | Long-term |

| Solution (Aprotic Solvent) | -20°C or below | Tightly sealed, anhydrous | Short to medium-term |

| Solution (Aqueous) | 2-8°C (refrigerated) | Tightly sealed, neutral pH | Short-term (prepare fresh) |

| Solution (Aqueous) | -20°C to -80°C (frozen) | Aliquoted, single-use | Medium to long-term |

Part 3: Analytical Methods for Stability Testing

A robust stability-indicating analytical method is crucial for assessing the purity of acetylated 2-deoxy-D-glucose and detecting any degradation products. Such methods should be able to separate the intact compound from its potential degradants and impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of acetylated sugars.[1]

-

Method: A reversed-phase HPLC method with UV detection is often suitable. The increased hydrophobicity of the acetylated derivative compared to its deacetylated counterparts allows for good chromatographic separation.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) is often employed, as the acetyl groups provide a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of acetylated sugars, often after derivatization to increase their volatility.[10]

-

Derivatization: Silylation is a common derivatization technique for carbohydrates.[11]

-

Analysis: The derivatized sample is then analyzed by GC-MS, which provides both retention time and mass spectral data for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of acetylated sugars and for monitoring their stability.[4][12][13]

-

¹H NMR: Can be used to monitor the appearance of new signals corresponding to deacetylated products or isomeric forms resulting from acetyl migration.

-

¹³C NMR: Provides detailed structural information and can be used to confirm the position of acetylation.

Forced Degradation Studies

To develop and validate a stability-indicating method, forced degradation studies are performed.[14][15] These studies involve subjecting the acetylated 2-deoxy-D-glucose to harsh conditions to intentionally induce degradation.

-

Conditions: Typical stress conditions include acidic and basic hydrolysis, oxidation, and exposure to heat and light.

-

Purpose: The goal is to generate degradation products and demonstrate that the analytical method can effectively separate these products from the intact drug substance.

Experimental Workflow for Stability Testing

Caption: A typical experimental workflow for a stability study using HPLC.

Part 4: Experimental Protocols

Protocol: HPLC Method for Stability Assessment

-

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol: Forced Degradation Study - Acid Hydrolysis

-

Prepare a solution of acetylated 2-deoxy-D-glucose in 0.1 M hydrochloric acid at a concentration of 1 mg/mL.

-

Incubate the solution at 60°C.

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

-

Analyze the samples by the validated HPLC method to monitor the formation of degradation products.

Conclusion

The stability of acetylated 2-deoxy-D-glucose is a critical consideration for its use in research and development. By understanding the primary degradation pathways of hydrolysis and acetyl migration, and by implementing appropriate storage and handling procedures, the integrity of this valuable compound can be maintained. The use of validated, stability-indicating analytical methods is essential for ensuring the quality and purity of acetylated 2-deoxy-D-glucose throughout its lifecycle.

References

-

Horton, D., & Wander, J. D. (1973). The high resolution mass spectrum of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose. Carbohydrate Research, 29(1), 251-255. [Link]

-

Stenutz, R., Carmichael, I., Widmalm, G., & Serianni, A. S. (2009). N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry, 7(13), 2764-2773. [Link]

-

Brecker, L., Mahut, M., Schwarz, A., & Nidetzky, B. (2009). In situ proton NMR study of acetyl and formyl group migration in mono‐O‐acyl D‐glucose. Magnetic Resonance in Chemistry, 47(4), 328-332. [Link]

-

Brecker, L., Mahut, M., Schwarz, A., & Nidetzky, B. (2009). In situ proton NMR study of acetyl and formyl group migration in mono- O -acyl D-glucose. ResearchGate. [Link]

-

Stenutz, R., Carmichael, I., Widmalm, G., & Serianni, A. S. (2009). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry, 7(13), 2764–2773. [Link]

- Kurtz, J. E., & Schmelter, T. (2008). Analytical Methods For 2-Deoxy-D-Glucose. U.S.

-

Kurtz, J. E., & Schmelter, T. (2006). Analytical methods for 2-deoxy-d-glucose. WIPO Patent Application WO/2006/002323. [Link]

-

Heyns, K., & Kiessling, G. (1967). Mass spectrometry of 2-acetamido-2-deoxy-glycose containing disaccharides. Carbohydrate Research, 3(4), 340-353. [Link]

-

Hao, Y., et al. (2020). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Infectious Diseases, 6(10), 2769-2777. [Link]

-

Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

-

An, Y., et al. (2015). Separation of monosaccharides hydrolyzed from glycoproteins without the need for derivatization. Analytical and Bioanalytical Chemistry, 407(23), 7051-7059. [Link]

-

GlycoData. (n.d.). Carbohydrate Hygroscopicity. [Link]

-

Gizatulina, G. G., Mironenko, N. V., & Novoselov, N. P. (2014). Kinetics of Acid Hydrolysis of Acetylglucosamine. Russian Journal of Physical Chemistry A, 88(10), 1735-1738. [Link]

-

ResearchGate. (2019). How long does 2-deoxy-d-glucose in a water solution remain stable at room temperature? [Link]

-

Schiessl, S., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. Metabolites, 12(8), 755. [Link]

-

Lakshmi Narayana, Ch., et al. (2012). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Der Pharmacia Lettre, 4(2), 591-598. [Link]

-

Jensen, G. W. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(9). [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38356-38361. [Link]

-

Zaro, B. W., et al. (2017). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS Chemical Biology, 12(3), 779-786. [Link]

-

Singh, R., Gupta, V., & Singh, K. (2022). A review on synthetic methods for 2-Deoxy-D-glucose. Arkivoc, 2022(6), 1-28. [Link]

-

Singh, R., et al. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Molecules, 27(19), 6596. [Link]

-

Ahmad, A., et al. (2013). 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. Cancer Letters, 335(1), 179-185. [Link]

-

Priebe, W., et al. (2023). Facile synthesis of mono- and di-acetates of 2-deoxy-d-glucose prodrugs as potentially useful antimetabolites. Carbohydrate Research, 532, 108861. [Link]

-

Luis, A. S., et al. (2023). Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. Essays in Biochemistry, 67(2), 263-276. [Link]

-

Singh, N., et al. (2015). Physico-chemical properties of acetylated starches from Indian black gram (Phaseolus mungo L.) cultivars. Journal of Food Science and Technology, 52(9), 5623-5633. [Link]

-

Johnson, C. W., et al. (2018). Natural acetylation impacts carbohydrate recovery during deconstruction of Populus trichocarpa wood. Biotechnology for Biofuels, 11, 14. [Link]

-

Zhang, Q., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources. Molecules, 28(24), 8105. [Link]

-

Luis, A. S., et al. (2023). Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. Essays in Biochemistry, 67(2), 263–276. [Link]

-

Khan Academy. (n.d.). Hydrolysis (video). Carbohydrates. [Link]

-

Sárossy, Z., Plackett, D., & Egsgaard, H. (2012). Carbohydrate analysis of hemicelluloses by gas chromatography-mass spectrometry of acetylated methyl glycosides. Analytical and Bioanalytical Chemistry, 403(7), 1923-1930. [Link]

-

Fernández-Castañé, A., et al. (2012). Regioselective monodeprotection of peracetylated carbohydrates. Nature Protocols, 7(10), 1785-1794. [Link]

-

Zuber, F., et al. (2022). Highly regioselective surface acetylation of cellulose and shaped cellulose constructs in the gas-phase. Green Chemistry, 24(13), 5223-5234. [Link]

Sources